

Unlocking Therapeutic Potential: A Comparative Guide to Molecular Docking Studies of Quinoline Derivatives

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Compound of Interest		
Compound Name:	Methyl 6-bromoquinoline-3- carboxylate	
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For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of molecular docking studies on **Methyl 6-bromoquinoline-3-carboxylate** derivatives and structurally related compounds. It offers insights into their potential as inhibitors of key protein targets implicated in cancer and inflammation, supported by experimental data and detailed methodologies.

Recent in silico studies have highlighted the promise of quinoline-based compounds as scaffolds for novel therapeutic agents. Their versatile structure allows for modifications that can enhance binding affinity and selectivity for a range of biological targets. This guide synthesizes findings from several key studies on **Methyl 6-bromoquinoline-3-carboxylate** analogues and related quinazoline derivatives, offering a comparative overview of their performance in molecular docking simulations.

Comparative Docking Performance

Molecular docking studies have been instrumental in predicting the binding interactions and affinities of these derivatives with various protein targets. The following tables summarize the quantitative data from these computational analyses.



Table 1: Docking Performance of 6-Bromo Quinazoline

Derivatives against EGFR

Compound	Target Protein	Binding Energy (kcal/mol)	Reference
8a	EGFR	-6.7	[1][2]
8c	EGFR	-5.3	[1][2]
8a	Mutated EGFR	-6.8	[1]
Erlotinib (Reference)	EGFR	Not specified	[1][2]
Neratinib (Reference)	Mutated EGFR	-7.1	[1]

Table 2: Antiproliferative Activity of 6-Bromo

Quinazoline Derivatives

Compound	Cell Line	IC50 (μM)	Reference
8a	MCF-7	15.85 ± 3.32	[1][2]
8a	SW480	17.85 ± 0.92	[1][2]
8a	MRC-5 (normal cell line)	84.20 ± 1.72	[2]
8d	MCF-7	59.15 ± 5.73	[1]
8d	SW480	72.45 ± 2.90	[1]
8e	MCF-7	35.14 ± 6.87	[1]
8e	SW480	63.15 ± 1.63	[1]
Erlotinib (Reference)	MCF-7	Potency compared	[1][2]
Cisplatin (Reference)	MCF-7, SW480	Potency compared	[1][2]
Doxorubicin (Reference)	MCF-7, SW480	Potency compared	[1][2]



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Table 3: Docking Performance of Quinoline-3-

Carboxamide Derivatives

Compound Class	Target Protein	Key Finding	Reference
Quinoline-3- carboxamides	DDR Kinases (ATM, ATR, DNA-PKcs)	High selectivity towards ATM kinase	[3]
Quinoline-3- carboxamides	mTOR, PI3Ky	Docking performed for homology comparison	[3]
N-2-amino-N-phenyl quinoline-3- carboxamides	PDGFR (PDB: 5GRN)	Compounds 36-39 showed better docking scores than sunitinib and tasquinimod	[4]

Experimental Protocols

The methodologies employed in these studies are crucial for interpreting the results and for designing future experiments.

Molecular Docking of 6-Bromo Quinazoline Derivatives against EGFR

The molecular docking and molecular dynamics (MD) simulations for 6-bromo quinazoline derivatives were performed to investigate their binding affinity and interaction with the epidermal growth factor receptor (EGFR). The specific software and force fields used were not detailed in the provided search results. However, the studies calculated the binding energies of the compounds and analyzed their interactions with key amino acid residues within the active site of both wild-type and mutated EGFR.[1][2]

Molecular Docking of Quinoline-3-Carboxamide Derivatives

For the in silico identification of novel N-2-amino-N-phenyl quinoline-3-carboxamide derivatives targeting the Platelet-Derived Growth Factor Receptor (PDGFR), a suite of computational tools was utilized. The ligand-receptor interactions were carried out using AutoDock 1.1.2 and MGL Tools 1.5.6. Visualization and analysis of the docking results were performed with Discovery

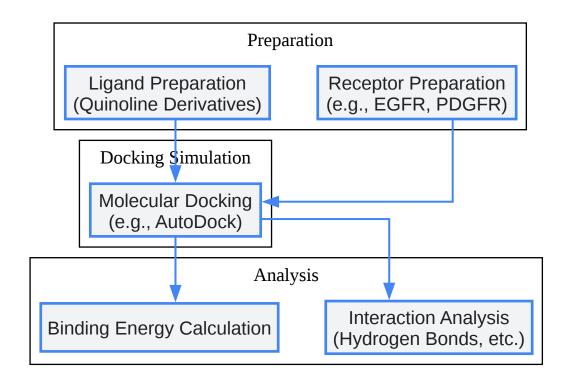


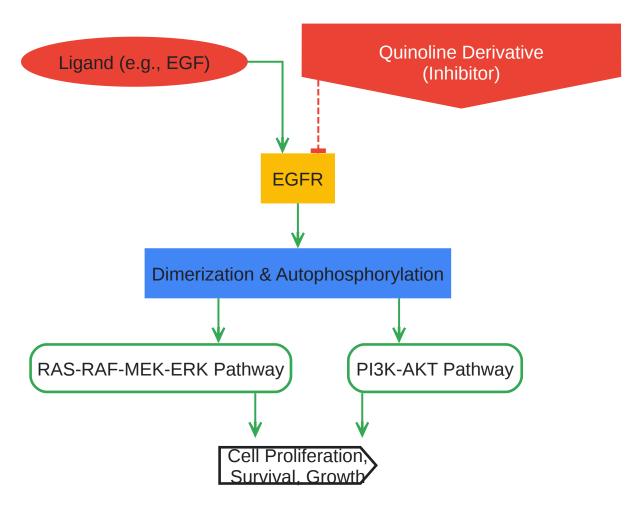
Studio Visualizer v20.1.0.19295 and PyMOL. The quality of the protein structure was validated using the PROCHECK tool.[4]

Visualizing the Workflow and Signaling Pathways

To better understand the logical flow of the research and the biological context of the protein targets, the following diagrams are provided.









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